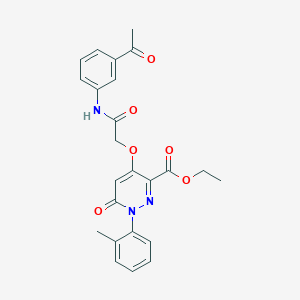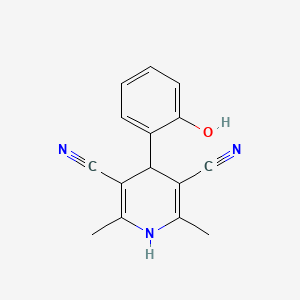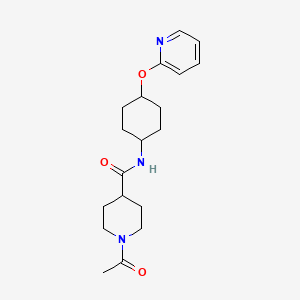![molecular formula C22H24N2O5 B2357849 3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898455-23-7](/img/structure/B2357849.png)
3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a useful research compound. Its molecular formula is C22H24N2O5 and its molecular weight is 396.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Techniques
- Palladium-Catalyzed Oxidative Carbonylation: A study outlines a method for synthesizing quinoline derivatives using palladium-catalyzed cyclization-alkoxycarbonylation. This approach is effective for creating 4H-3,1-benzoxazines, quinazolin-2-ones, and quinoline-4-one derivatives, which are crucial scaffolds in medicinal chemistry (Costa et al., 2004).
Chemical Scaffolds and Derivatives
- Enaminone Versatility: Enaminones derived from 2,3-dihydropyridin-4(1H)-ones and 3-aminocyclohex-2-enones are highlighted for their versatility in the synthesis of bioactive compounds, including indolizidine and quinolizidine alkaloids (Seki & Georg, 2014).
Novel Compound Synthesis
- Biomimetic Hydrogen Sources: A study presents the synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines as tunable and regenerable hydrogen sources, applied in biomimetic asymmetric hydrogenation, underscoring the potential for creating chiral amines with significant enantiomeric excess (Chen et al., 2014).
Pharmacokinetics and Drug Potential
- Anti-fibrosis Drug Potential: The pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, showing promise as an anti-fibrotic drug with significant oral bioavailability and distribution in key organs, are explored (Kim et al., 2008).
Anticancer Activity
- Cancer Stem Cell Targeting: Compounds with the trimethoxyphenylquinoline structure demonstrated antitumor activity against cancer stem cells, with some showing significant inhibition at low concentrations. This highlights the potential for these compounds in targeted cancer therapies (Bhat, Al‐Dhfyan, & Al-Omar, 2016).
作用機序
Target of Action
The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug efflux, and cell proliferation .
Mode of Action
The compound interacts with its targets, leading to a variety of cellular changes. For instance, it inhibits tubulin polymerization, which disrupts the formation of the mitotic spindle, thereby preventing cell division . It also inhibits the function of Hsp90, a chaperone protein that assists in the correct folding of other proteins, leading to the degradation of misfolded proteins . Furthermore, the compound inhibits TrxR, disrupting the redox balance within the cell .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the cell cycle, specifically the mitotic phase . The inhibition of Hsp90 affects the protein folding pathway, leading to an increase in misfolded proteins . The inhibition of TrxR disrupts the redox homeostasis, leading to oxidative stress .
Result of Action
The molecular and cellular effects of the compound’s action include disruption of the cell cycle, increased protein misfolding, and oxidative stress . These effects can lead to cell death, particularly in cancer cells, which rely heavily on these processes for survival and proliferation .
生化学分析
Biochemical Properties
The TMP group, which is a part of the 3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide structure, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been found to interact with various enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
The this compound has been shown to have notable effects on various types of cells. It influences cell function by interacting with various cell signaling pathways and affecting gene expression . For instance, it has been found to inhibit tubulin, a protein that is crucial for cell division .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . For example, it has been found to bind to the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Temporal Effects in Laboratory Settings
It is known that the TMP group plays a critical role in the biological activity of various analogs .
特性
IUPAC Name |
3,4,5-trimethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-27-17-11-15(12-18(28-2)21(17)29-3)22(26)23-16-9-13-5-4-8-24-19(25)7-6-14(10-16)20(13)24/h9-12H,4-8H2,1-3H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTAWAMQSOCDNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(4S,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol](/img/structure/B2357767.png)
![Tert-Butyl 4,5-Dihydro-2H-Spiro[Cyclopenta[C]Pyrazole-6,4-Piperidine]-1-Carboxylate](/img/structure/B2357768.png)
![5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2357770.png)
![6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B2357771.png)
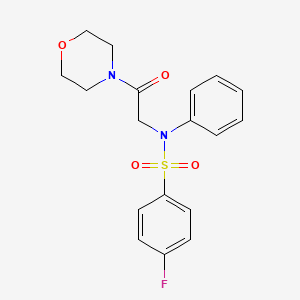
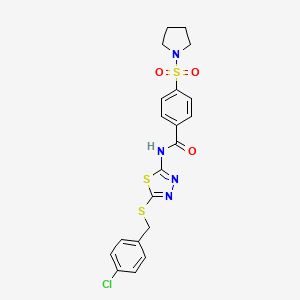
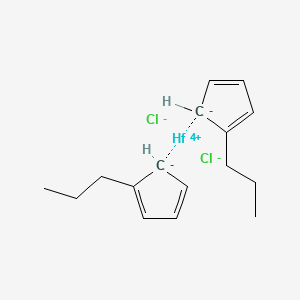
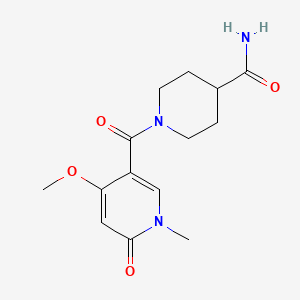
![2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione](/img/structure/B2357778.png)
